Cholesterol-Lowering Efficacy: Sitosterols Mixture vs. Hydrogenated Stanol Mixture in ApoE-Deficient Mice
In a head-to-head comparison in apo E-deficient mice fed a 0.2% cholesterol-enriched diet, a non-hydrogenated phytosterol mixture (FCP-3P1) containing 69% β-sitosterol, 16% sitostanol, and 13% campesterol—a composition representative of Sitosterols—was compared against a hydrogenated phytosterol mixture (FCP-3P2) containing primarily sitostanol [1]. At 0.5%, 1%, and 2% dietary inclusion levels, the Sitosterols-analogous mixture reduced plasma cholesterol by 33.6%, 46.8%, and 52.4% at week 8, respectively, compared to only 20.5%, 38.7%, and 31.7% for the hydrogenated stanol mixture, demonstrating consistently superior efficacy across all dose levels [1].
| Evidence Dimension | Plasma cholesterol reduction at week 8 |
|---|---|
| Target Compound Data | 33.6% (0.5% dose), 46.8% (1% dose), 52.4% (2% dose) |
| Comparator Or Baseline | Hydrogenated phytosterol mixture (FCP-3P2: 77% sitostanol, 11% campestanol, 8% β-sitosterol) at matched doses: 20.5%, 38.7%, 31.7% |
| Quantified Difference | Absolute difference: +13.1% (0.5%), +8.1% (1%), +20.7% (2%) |
| Conditions | ApoE-deficient mice; 0.2% cholesterol-enriched diet; 8-week treatment |
Why This Matters
Procurement of the non-hydrogenated phytosterol mixture provides 1.2× to 1.6× greater cholesterol reduction compared to hydrogenated stanol mixtures, justifying selection for cardiovascular research models requiring maximal lipid-lowering efficacy.
- [1] Pritchard PH, Li M, Zamfir C, Lukic T, Moghadasian MH. Comparison of cholesterol-lowering efficacy and anti-atherogenic properties of hydrogenated versus non-hydrogenated (Phytrol) tall oil-derived phytosterols in apo E-deficient mice. Cardiovasc Drugs Ther. 2003;17(5–6):443–449. View Source
